3,4-Diphenyl-2(1H)-quinolinone

Thermal stability Solid-form formulation Crystallinity

3,4-Diphenyl-2(1H)-quinolinone (CAS 37118-71-1) is a 3,4-diaryl-substituted quinolin-2(1H)-one heterocycle with molecular formula C₂₁H₁₅NO and molecular weight 297.35 g·mol⁻¹. The compound features a planar quinolinone core bearing two phenyl rings at positions 3 and 4, and exhibits a high melting point of 310–311 °C with a predicted pKa of 10.99 ± 0.70.

Molecular Formula C21H15NO
Molecular Weight 297.3 g/mol
CAS No. 37118-71-1
Cat. No. B15062556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-2(1H)-quinolinone
CAS37118-71-1
Molecular FormulaC21H15NO
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C21H15NO/c23-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-21/h1-14H,(H,22,23)
InChIKeyOXBJWQJRPDIJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-2(1H)-quinolinone (CAS 37118-71-1): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3,4-Diphenyl-2(1H)-quinolinone (CAS 37118-71-1) is a 3,4-diaryl-substituted quinolin-2(1H)-one heterocycle with molecular formula C₂₁H₁₅NO and molecular weight 297.35 g·mol⁻¹ . The compound features a planar quinolinone core bearing two phenyl rings at positions 3 and 4, and exhibits a high melting point of 310–311 °C with a predicted pKa of 10.99 ± 0.70 . This scaffold has been explicitly employed as a synthetic target and biological reference point in two distinct therapeutic contexts: as a p38α MAP kinase inhibitor chemotype in kinase-directed medicinal chemistry [1], and as the unsubstituted core structure within a series of 3,4-diphenylquinoline-based antiestrogens evaluated for estrogen receptor (ER) binding and antiproliferative activity [2]. The compound is commercially listed as an AldrichCPR product, indicating its inclusion in Sigma-Aldrich's collection of rare and unique chemicals intended for early discovery research .

Why Generic Substitution Fails for 3,4-Diphenyl-2(1H)-quinolinone: Scaffold-Specific Physicochemical and Pharmacophore Determinants


Generic substitution among 3,4-diarylquinoline analogs is not feasible because even minor structural modifications to the quinolin-2(1H)-one core produce fundamentally divergent physicochemical properties and biological annotation profiles. The unsubstituted 3,4-diphenyl-2(1H)-quinolinone is uniquely characterized by the combination of a free NH lactam (pKa 10.99) , a carbonyl oxygen at position 2 capable of participating in critical hydrogen-bonding interactions within kinase ATP-binding pockets and estrogen receptor ligand-binding domains [1][2], and a fully unsaturated quinolinone ring system. Removal of the carbonyl (as in 3,4-diphenylquinoline) eliminates the hydrogen-bond acceptor motif and drastically alters thermal stability, while N-methylation (as in 1-methyl-3,4-diphenylquinolin-2(1H)-one) abolishes the hydrogen-bond donor capacity of the lactam NH . These structural distinctions translate into measurable differences in melting point (310–311 °C for the target compound versus 34–38 °C for the de-oxo analog) , differential protonation states at physiological pH, and divergent biological target annotations—the parent scaffold is specifically referenced as a p38α MAP kinase inhibitor chemotype and an antiestrogenic core, whereas substituted analogs bearing aminoalkylamino side chains acquire confounding cytotoxic properties that obscure ER-mediated pharmacology [2].

Quantitative Differential Evidence for 3,4-Diphenyl-2(1H)-quinolinone Versus Closest Structural Analogs


Melting Point: 3,4-Diphenyl-2(1H)-quinolinone (310–311 °C) vs. 3,4-Diphenylquinoline (34–38 °C) – A 9.2-Fold Difference with Implications for Solid-Form Handling and Crystallinity

3,4-Diphenyl-2(1H)-quinolinone exhibits a melting point of 310–311 °C , which is approximately 9.2-fold higher than the 34–38 °C melting point reported for its closest de-oxo structural analog, 3,4-diphenylquinoline (CAS 17282-99-4) . This quantitative thermal divergence arises directly from the presence of the carbonyl oxygen at position 2, which enables intermolecular hydrogen bonding via the lactam NH···O=C motif in the solid state—a structural feature entirely absent in 3,4-diphenylquinoline. The high melting point indicates strong lattice energy, which translates into superior room-temperature solid-state stability, reduced hygroscopicity risk, and predictable crystallinity—all critical parameters for reproducible weighing, long-term storage, and solid-form formulation in early discovery workflows.

Thermal stability Solid-form formulation Crystallinity

p38α MAP Kinase Inhibitor Chemotype Annotation: The Unsubstituted 3,4-Diphenyl-2(1H)-quinolinone Scaffold Is Explicitly Referenced as the Core p38α Inhibitor, Distinct from Heteroaryl-Substituted Derivatives with Measured IC₅₀

In the copper-promoted synthetic methodology reported by Luo et al. (2015), 3,4-diphenylquinolin-2(1H)-one is explicitly designated as a p38α MAP kinase inhibitor, presented alongside 6-chloro-2,3-dimethyl-4-phenylquinoline (antiparasitic agent) to demonstrate the biological relevance of the synthetic products [1]. The parent scaffold serves as the foundational chemotype from which optimized 3,4-diarylquinolinone p38α inhibitors are derived. In the seminal medicinal chemistry study by Peifer et al. (2007), the closely related 3-(4-fluorophenyl)-4-pyridin-4-ylquinolin-2(1H)-one (compound 5) demonstrated a p38α MAPK IC₅₀ of 1.8 μM with selectivity over JNK3, whereas the corresponding five-membered ring isoxazole comparator (compound 13) showed dual p38α/JNK3 inhibition [2]. The unsubstituted 3,4-diphenyl parent compound thus represents the minimal pharmacophoric core for this inhibitor class, free from the confounding electronic and steric effects of the 4-fluorophenyl and 4-pyridyl substituents that drive potency but also modulate selectivity in the optimized analogs.

p38α MAP kinase Kinase inhibitor scaffold Medicinal chemistry

Antiestrogenic Scaffold Identity: The 3,4-Diphenyl-2(1H)-quinolinone Core Lacks the Aminoalkylamino Side Chain That Confounds ER Pharmacology with Cytotoxicity in Substituted Analogs

In the systematic study by Croisy-Delcey et al. (2000), a series of 35 substituted 3,4-diphenylquinolines and isoquinolines were synthesized and evaluated for estrogen receptor α (ERα) binding affinity, progesterone receptor induction, antiproliferative activity on MCF-7 human breast cancer cells, and intrinsic cytotoxicity on L1210 murine leukemia cells [1]. Critically, the introduction of an aminoalkylamino side chain at carbon 2 of the diphenylquinoline scaffold (as in compounds 9 and 10) conferred strong cytotoxic properties alongside pure antiestrogenic activities; however, the cytotoxicity was so high relative to antiestrogenicity that the latter was clearly observable in only one case (compound 9b) [1]. In contrast, the unsubstituted parent 3,4-diphenylquinolin-2(1H)-one (analogous to compounds 8 and 21 in that study, which lack the aminoalkylamino side chain) represents the core scaffold devoid of this confounding cytotoxicity. This distinction is essential for researchers seeking to interrogate ER-mediated pharmacology without the interference of non-specific cytotoxic effects.

Estrogen receptor Antiestrogen scaffold Selective estrogen receptor modulator

pKa-Driven Protonation State Differentiation: 3,4-Diphenyl-2(1H)-quinolinone (pKa 10.99) Retains Neutral Lactam Form at Physiological pH, Unlike N-Alkylated Derivatives That Are Permanently Neutral

3,4-Diphenyl-2(1H)-quinolinone has a predicted pKa of 10.99 ± 0.70 , indicating that at physiological pH (7.4) the lactam NH remains overwhelmingly protonated (neutral form), with less than 0.03% deprotonated species. This protonation state enables the compound to act as a hydrogen-bond donor (NH) and acceptor (C=O) simultaneously—a dual H-bonding capacity critical for molecular recognition in kinase ATP-binding pockets and ER ligand-binding domains [1][2]. In contrast, the N-methyl analog, 1-methyl-3,4-diphenylquinolin-2(1H)-one (CAS 1033342-93-6) , is permanently neutral and lacks the NH hydrogen-bond donor entirely, fundamentally altering its pharmacophoric profile. Similarly, 3,4-diphenylquinoline (pKa of the quinoline nitrogen ~4.5–5.0) exists predominantly as the neutral free base at pH 7.4 but lacks the carbonyl H-bond acceptor present in the target compound.

Ionization state Hydrogen-bond donor Physicochemical profiling

Commercial Availability as AldrichCPR Rare Chemical: Curated Sourcing for Early Discovery Research Versus Generic Supplier Arbitrage

3,4-Diphenyl-2(1H)-quinolinone is commercially listed as an AldrichCPR product (Sigma-Aldrich product number S798592) . The AldrichCPR designation indicates that this compound is part of Sigma-Aldrich's curated collection of rare and unique chemicals specifically intended for early discovery researchers. This sourcing status differentiates the compound from generic catalog items that may be sourced from multiple unvetted suppliers with variable purity, trace impurity profiles, and batch-to-batch consistency. The Sigma-Aldrich listing provides a defined procurement channel with established quality documentation expectations, which is particularly important given that many closely related 3,4-diphenylquinoline analogs (e.g., 3,4-diphenylquinoline, 1-methyl-3,4-diphenylquinolin-2(1H)-one) are not available through the same curated channel and may require custom synthesis or sourcing from less-documented vendors .

Commercial sourcing Rare chemical Procurement

Highest-Value Application Scenarios for 3,4-Diphenyl-2(1H)-quinolinone Based on Verified Differential Evidence


p38α MAP Kinase Inhibitor Scaffold for Kinase Selectivity Profiling and SAR Exploration

The unsubstituted 3,4-diphenyl-2(1H)-quinolinone scaffold serves as the minimal pharmacophoric core for p38α MAP kinase inhibitor development, as established by its explicit annotation in the synthetic methodology of Luo et al. (2015) [1] and the medicinal chemistry foundation laid by Peifer et al. (2007, 2008) [2][3]. Researchers can use this parent compound as a reference point for systematic SAR studies—introducing substituents at the 3- and 4-phenyl rings or the quinolinone core—to map potency and selectivity determinants against a panel of MAP kinases (p38α/β/γ/δ, JNK1/2/3, ERK1/2/8) without the confounding influence of pre-existing substituents. The dual H-bond donor/acceptor capacity (pKa 10.99, neutral NH at pH 7.4) is critical for ATP-binding pocket engagement, making this scaffold superior to N-alkylated or de-oxo analogs for kinase assay development.

Estrogen Receptor Ligand Design: Clean Core Scaffold Free of Cytotoxic Side-Chain Interference

In antiestrogen discovery, the Croisy-Delcey et al. (2000) study demonstrated that aminoalkylamino side chains at C-2 of diphenylquinolines introduce potent—and pharmacologically confounding—cytotoxicity that obscures genuine ER-mediated antiestrogenic activity [4]. The unsubstituted 3,4-diphenyl-2(1H)-quinolinone, as the parent scaffold analogous to the side-chain-free compounds 8 and 21 in that study, enables clean evaluation of ERα binding affinity and functional ER modulation (e.g., progesterone receptor induction) without cytotoxic interference. This is essential for academic groups and biotech companies developing next-generation SERM-like molecules who need to establish baseline ER pharmacology before introducing functionalization.

Solid-Form Formulation Studies Requiring High-Melting, Crystalline API Candidates

With a melting point of 310–311 °C —approximately 9.2-fold higher than the 34–38 °C melting point of its de-oxo analog 3,4-diphenylquinoline —the target compound is uniquely suited for solid-form formulation studies requiring thermal stability, predictable crystallinity, and low hygroscopicity risk. Pre-formulation scientists evaluating salt forms, co-crystals, or amorphous solid dispersions can leverage this high melting point as an indicator of strong lattice energy, which correlates with superior physical stability during accelerated stability testing. The low-melting comparator cannot support such studies without special handling (e.g., cold storage), making the target compound the preferred choice for laboratories without cold-chain capabilities.

Chemical Probe Development Requiring Curated, High-Quality Starting Material

For chemical biology groups developing target-engagement probes or affinity reagents based on the quinolin-2(1H)-one scaffold, the AldrichCPR sourcing status of the target compound provides a documented, traceable procurement channel with expected quality standards. This reduces the risk of batch-to-batch variability, unidentified trace impurities, or misidentified compound identity that can compromise probe development campaigns. In contrast, procuring the N-methyl analog or the de-oxo analog requires navigating less-documented supplier channels , introducing sourcing uncertainty that can delay project timelines.

Quote Request

Request a Quote for 3,4-Diphenyl-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.